molecular formula C16H10ClNO B1421746 4-(4-Chlorobenzoyl)isoquinoline CAS No. 1187166-86-4

4-(4-Chlorobenzoyl)isoquinoline

Cat. No.: B1421746
CAS No.: 1187166-86-4
M. Wt: 267.71 g/mol
InChI Key: ZSQJJUYXCGWILU-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Heterocycle in Synthetic Organic Chemistry

The isoquinoline framework, a bicyclic aromatic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic chemistry. mdpi.com Its prevalence in a wide array of natural products, particularly alkaloids, underscores its biological importance. mdpi.com This has historically driven considerable effort towards the development of efficient synthetic methods for its construction and derivatization.

Classic named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions have long been the bedrock of isoquinoline synthesis. mdpi.com However, the pursuit of greater efficiency, milder reaction conditions, and broader functional group tolerance continues to fuel the development of novel synthetic strategies. Modern approaches often employ transition-metal catalysis, including palladium, rhodium, and copper-catalyzed reactions, to construct the isoquinoline core with high regioselectivity and yield. nih.gov The ability to introduce substituents at various positions on the isoquinoline ring is crucial for tuning the molecule's steric and electronic properties, which in turn influences its biological activity and material characteristics.

Contextualizing the 4-(4-Chlorobenzoyl)isoquinoline Scaffold within Aromatic Carbonyl Chemistry

The presence of the 4-chlorobenzoyl group at the C4-position of the isoquinoline ring places this compound within the broad and important class of aromatic ketones. The carbonyl group is one of the most fundamental functional groups in organic chemistry, participating in a vast number of chemical transformations. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The 4-chlorophenyl substituent on the benzoyl group introduces an electron-withdrawing halogen atom, which can influence the reactivity of the carbonyl group. This can have implications for reactions such as nucleophilic addition, reduction, and condensation. Furthermore, the diaryl ketone structure of this compound is a common motif in photochemistry and can serve as a precursor for the synthesis of more complex architectures. The juxtaposition of the aromatic ketone with the isoquinoline heterocycle creates a molecule with a rich and varied chemical reactivity profile, offering multiple sites for further functionalization.

Overview of Research Trajectories for Complex Organic Molecules

The study of complex organic molecules like this compound is emblematic of several key research trajectories in modern organic chemistry. One major focus is the development of efficient and sustainable synthetic methodologies. This includes the use of catalysis, one-pot reactions, and multicomponent reactions to minimize waste and improve atom economy. The synthesis of functionalized isoquinolines is an active area of research, with a continuous stream of new methods being reported. nih.gov

Another significant research direction is the exploration of the biological activities of novel compounds. The isoquinoline scaffold is a well-established pharmacophore, and new derivatives are constantly being synthesized and screened for potential therapeutic applications. The introduction of the 4-chlorobenzoyl group could modulate the biological activity of the isoquinoline core, leading to new discoveries in drug discovery.

Furthermore, the unique electronic and photophysical properties of complex aromatic molecules are being harnessed for applications in materials science. This includes the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The specific substitution pattern and functional groups of this compound could impart interesting photophysical properties that warrant further investigation.

While specific, detailed research findings and comprehensive data tables for this compound are not extensively available in the public domain, its structural components suggest its potential as a valuable intermediate in these research endeavors. The synthesis of related isoquinoline derivatives containing a chlorobenzoyl moiety has been reported in the context of creating larger, more complex molecules, though detailed characterization of this specific intermediate is often not the primary focus of such studies. derpharmachemica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQJJUYXCGWILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272073
Record name (4-Chlorophenyl)-4-isoquinolinylmethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-86-4
Record name (4-Chlorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 4 4 Chlorobenzoyl Isoquinoline

Reactions at the Isoquinoline (B145761) Heterocycle

The isoquinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The presence of the nitrogen atom makes the pyridine ring electron-deficient, influencing its reactivity towards both electrophiles and nucleophiles. The large, electron-withdrawing 4-(4-chlorobenzoyl) group at the C4 position further deactivates the entire heterocyclic system towards electrophilic attack while influencing the sites of nucleophilic addition.

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. acs.orgpharmaguideline.com Reactions typically require more forcing conditions and occur preferentially on the benzenoid ring (positions 5 and 8) rather than the electron-deficient pyridinoid ring.

The presence of the 4-(4-chlorobenzoyl) substituent, a powerful deactivating group, further diminishes the ring's reactivity towards electrophiles. Any substitution would be expected to occur at the C5 and C8 positions, which are the most activated sites in the isoquinoline system, away from the influence of the deactivating nitrogen and the C4 substituent.

Nucleophilic Attack and Addition to the Isoquinoline Nitrogen or Carbon Centers

The electron-deficient nature of the pyridinoid portion of the isoquinoline ring makes it susceptible to nucleophilic attack. In isoquinoline and its derivatives, the most electrophilic carbon atom is at the C1 position. Nucleophilic attack at C1 generates a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, making this pathway favorable. This reaction does not result in the substitution of an existing group but rather in the addition of the nucleophile, often followed by re-aromatization via oxidation.

Examples of nucleophiles that can add to the C1 position include organometallic reagents (e.g., Grignard or organolithium reagents) and hydride donors, although the latter typically leads to reduction (see 3.1.3).

Oxidation and Reduction Chemistry of the Isoquinoline Moiety

Oxidation: The isoquinoline ring can undergo oxidation at several positions. The nitrogen atom can be oxidized by peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. Under more vigorous conditions, such as with potassium permanganate (B83412), the ring system can be cleaved. shahucollegelatur.org.in For instance, alkaline permanganate can lead to a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.in More recently, visible-light mediated aerobic oxidation has been shown to functionalize the C1 position of isoquinolinium salts to yield isoquinolones. nih.gov

Reduction: The pyridinoid ring of the isoquinoline moiety is readily reduced. Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the C=N and C=C bonds of the pyridine ring to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. pharmaguideline.com Similarly, hydride-donating reagents can achieve this transformation. It is important to note the chemoselectivity of certain reagents. A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) will preferentially reduce the ketone of the 4-chlorobenzoyl group over the isoquinoline ring system. libretexts.orgyoutube.com In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would likely reduce both the carbonyl group and the heterocyclic ring. libretexts.orgharvard.edu

Reactivity of the 4-Chlorobenzoyl Group

The 4-chlorobenzoyl group possesses two primary sites of reactivity: the electrophilic carbonyl carbon and the carbon-chlorine bond on the phenyl ring.

Carbonyl Group Reactivity (e.g., Nucleophilic Additions, Condensations)

The ketone's carbonyl group is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile for nucleophilic attack. libretexts.orgnumberanalytics.com The presence of the electron-withdrawing 4-chlorophenyl group enhances this electrophilicity. It readily undergoes addition reactions with a variety of nucleophiles.

For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding tertiary alcohol. libretexts.org Reaction with Grignard reagents (RMgX) or organolithium compounds (RLi) results in the formation of a new C-C bond and a tertiary alcohol.

Transformations Involving the Chloro-Substituent (e.g., Halogen Exchange, Metal-Catalyzed Coupling)

The chlorine atom on the benzoyl ring is attached to an sp²-hybridized carbon and is generally unreactive towards classical SN1 and SN2 reactions. However, its reactivity is significantly enhanced by two modern synthetic methodologies: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The ketone group is a strong electron-withdrawing group. Its position para to the chlorine atom strongly activates the aromatic ring toward nucleophilic attack. wikipedia.orglibretexts.org This occurs via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized onto the carbonyl oxygen, stabilizing it. Subsequent elimination of the chloride ion yields the substituted product. This allows the chlorine to be displaced by strong nucleophiles like alkoxides, thiolates, and amines under suitable conditions. masterorganicchemistry.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgyoutube.com This would transform the 4-chlorobenzoyl moiety into a 4-arylbenzoyl or 4-vinylbenzoyl derivative. organic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine in the presence of a base and a specialized phosphine (B1218219) ligand. wikipedia.orgacsgcipr.org It is a premier method for constructing C-N bonds and would convert the chloro group into a substituted amino group. libretexts.orgorganic-chemistry.org

Compound Name Index

Derivatization for Functional Group Interconversion

The presence of the ketone functionality in 4-(4-Chlorobenzoyl)isoquinoline serves as a key handle for a variety of chemical transformations. These modifications can be strategically employed to introduce new functional groups, thereby altering the molecule's steric and electronic properties and enabling the synthesis of diverse derivatives.

Selective Modification for Advanced Chemical Scaffolds

The carbonyl group of this compound is a prime site for nucleophilic attack, allowing for its conversion into a range of other functional groups. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar 4-acylisoquinolines provides a strong basis for predicting its chemical behavior.

One of the fundamental transformations is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield (4-chlorophenyl)(isoquinolin-4-yl)methanol. This alcohol can then serve as a precursor for further modifications, including esterification or etherification, or as a stepping stone for elimination reactions to introduce unsaturation.

Furthermore, the carbonyl group can act as a synthetic handle for the introduction of alkyl or aryl groups through reactions with organometallic reagents like Grignard reagents or organolithium compounds. For instance, reaction with methylmagnesium bromide would lead to the formation of a tertiary alcohol, 1-(4-chlorophenyl)-1-(isoquinolin-4-yl)ethan-1-ol.

Recent research on the C-4 alkylation of isoquinolines has demonstrated that the introduction of a carbonyl-containing substituent at this position provides a versatile anchor for subsequent chemical diversification. The products of such reactions, which are structurally analogous to this compound, can be further manipulated to generate esters, amines, or simple alkyl chains, highlighting the potential of the title compound as a scaffold for creating a library of novel isoquinoline derivatives.

Reaction Type Reagents and Conditions Product Structure Potential Application
ReductionNaBH₄, Methanol(4-chlorophenyl)(isoquinolin-4-yl)methanolPrecursor for esters and ethers
Grignard ReactionRMgBr, Diethyl ether(4-chlorophenyl)(isoquinolin-4-yl)(R)methanolIntroduction of alkyl/aryl diversity
Wittig ReactionPh₃P=CHR, THF4-(1-(4-chlorophenyl)-alkenyl)isoquinolineFormation of C=C bonds
Reductive AminationRNH₂, NaBH₃CNN-((4-chlorophenyl)(isoquinolin-4-yl)methyl)amineSynthesis of amine derivatives

Table 1: Plausible Selective Modifications of the Carbonyl Group in this compound

Construction of Fused Heterocyclic Systems from this compound

The strategic placement of the benzoyl group at the C-4 position of the isoquinoline ring provides a unique opportunity for the construction of novel fused heterocyclic systems. The carbonyl group, along with the adjacent C-3 and C-5 positions of the isoquinoline core, can participate in cyclization reactions to form polycyclic aromatic and heteroaromatic structures.

Although direct examples utilizing this compound as a starting material are scarce in the literature, related transformations of 4-aroylquinolines and other analogous structures provide a roadmap for potential synthetic strategies. For instance, cyclocondensation reactions are a powerful tool for building fused rings. The reaction of a 4-acyl derivative with a binucleophile, such as hydrazine (B178648) or a substituted amidine, could lead to the formation of a new heterocyclic ring fused to the isoquinoline core.

One potential pathway involves the reaction of this compound with hydrazine hydrate. This could potentially lead to the formation of a pyridazino[4,3-c]isoquinoline derivative through condensation and subsequent cyclization. Similarly, reaction with hydroxylamine (B1172632) could yield a fused oxazine (B8389632) system.

Furthermore, modern synthetic methodologies, such as transition-metal-catalyzed annulation reactions, offer sophisticated routes to complex fused systems. A hypothetical ruthenium(II)-catalyzed intermolecular oxidative annulation of this compound with an alkyne could potentially construct a new carbocyclic or heterocyclic ring fused at the C-3 and C-4 positions. Visible-light-mediated radical cascade reactions also present a promising avenue, where the benzoyl group could participate in a cyclization cascade to generate intricate polycyclic frameworks.

Fused System Potential Reagents and Conditions Hypothetical Fused Product
PyridazinoisoquinolineHydrazine hydrate, Ethanol, RefluxA derivative of pyridazino[4,3-c]isoquinoline
OxazinoisoquinolineHydroxylamine hydrochloride, BaseA derivative of oxazino[4,3-c]isoquinoline
Thieno[3,2-c]isoquinolineLawesson's reagent, Toluene, RefluxA thienoisoquinoline derivative
PyridoisoquinolineEnaminone, Acid or Base catalysisA derivative of pyrido[4,3-c]isoquinoline

Table 2: Hypothetical Construction of Fused Heterocyclic Systems from this compound

Advanced Spectroscopic and Structural Elucidation of 4 4 Chlorobenzoyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A detailed analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra would allow for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4-Chlorobenzoyl)isoquinoline is expected to show distinct signals corresponding to the protons of the isoquinoline (B145761) ring and the 4-chlorobenzoyl substituent.

Isoquinoline Protons: The isoquinoline moiety contains seven aromatic protons. The protons at positions 1 (H-1) and 3 (H-3) are characteristically deshielded due to the adjacent nitrogen atom and would appear at high chemical shifts, likely above 9.0 ppm (for H-1) and 8.5 ppm (for H-3) chemicalbook.comchemicalbook.com. The remaining protons on the benzo-fused ring (H-5, H-6, H-7, H-8) would resonate in the typical aromatic region of 7.5-8.2 ppm chemicalbook.comias.ac.in. The coupling constants (J-values) would be critical for distinguishing between them, with ortho-coupling typically around 7-9 Hz.

4-Chlorobenzoyl Protons: The 4-chlorobenzoyl group has a symmetrical substitution pattern, leading to two sets of proton signals. The two protons ortho to the carbonyl group (H-2' and H-6') would appear as a doublet, while the two protons ortho to the chlorine atom (H-3' and H-5') would appear as another doublet further upfield rsc.org. These signals are anticipated in the 7.5-7.9 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the 15 unique carbon atoms in the molecule.

Carbonyl Carbon: The most downfield signal in the spectrum would be the carbonyl carbon (C=O) of the benzoyl group, typically found in the range of 190-200 ppm researchgate.net.

Isoquinoline Carbons: The carbon atoms of the isoquinoline ring adjacent to the nitrogen (C-1 and C-3) are expected around 152 ppm and 144 ppm, respectively chemicalbook.com. The quaternary carbon C-4, being substituted and part of the aromatic system, would also have a distinct chemical shift. Other aromatic carbons of the isoquinoline ring would appear between 120-138 ppm chemicalbook.comias.ac.in.

4-Chlorobenzoyl Carbons: The carbons of the chlorophenyl ring would show four distinct signals. The carbon bearing the chlorine atom (C-4') and the carbon attached to the carbonyl group (C-1') would be readily identifiable based on their chemical shifts, influenced by the electronegativity and anisotropy of their substituents chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound This table is based on theoretical predictions and data from analogous compounds.

Proton PositionPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H-1~9.3s-
H-3~8.6s-
H-8~8.2d~8.5
H-5~8.0d~8.5
H-6, H-77.7-7.9m-
H-2', H-6'~7.8d~8.5
H-3', H-5'~7.5d~8.5

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is based on theoretical predictions and data from analogous compounds.

Carbon PositionPredicted δ (ppm)
C=O~194
C-1~152
C-3~144
C-4'~140
C-4a, C-8a, C-1', C-4128-138 (Quaternary)
C-5, C-6, C-7, C-8125-131
C-2', C-6'~131
C-3', C-5'~129

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between adjacent protons on the aromatic rings, such as between H-5 and H-6, H-6 and H-7, and H-7 and H-8 on the isoquinoline ring. The absence of correlations to H-1 and H-3 would confirm their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~9.3 ppm would show a cross-peak to the carbon signal at ~152 ppm, confirming their assignment as H-1 and C-1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which helps in piecing together the molecular fragments and assigning quaternary carbons. Key expected correlations would include:

The H-1 and H-3 protons of the isoquinoline ring showing correlations to the quaternary carbon C-4.

The protons ortho to the carbonyl group (H-2', H-6') showing a strong correlation to the carbonyl carbon (C=O).

Protons H-3 and H-5 showing correlations to the carbonyl carbon, confirming the connection between the two ring systems at C-4.

For a relatively rigid molecule like this compound, the primary conformational aspect to consider is the rotation around the C4-C(O) single bond. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could provide insights into the through-space proximity of protons. For instance, an NOE between H-3 or H-5 of the isoquinoline ring and the ortho-protons (H-2'/H-6') of the benzoyl ring could help determine the preferred orientation of the benzoyl group relative to the isoquinoline plane.

Vibrational Spectroscopy for Functional Group and Molecular Interactions

The FT-IR spectrum is dominated by the most polar functional groups. Key characteristic absorption bands for this compound would be:

C=O Stretch: A strong, sharp absorption band is expected for the ketone carbonyl stretch, typically in the region of 1650-1670 cm⁻¹. This band's position can be influenced by conjugation with the aromatic systems.

Aromatic C=C Stretch: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the isoquinoline and phenyl rings.

Aromatic C-H Stretch: These signals appear as a group of weak to medium bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-Cl Stretch: A strong band corresponding to the carbon-chlorine stretching vibration is expected in the region of 1090-1100 cm⁻¹ for aryl chlorides researchgate.net.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

Table 3: Predicted FT-IR Characteristic Bands for this compound This table is based on theoretical predictions and data from analogous compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3030Medium-Weak
C=O Stretch (Ketone)1670 - 1650Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-Cl Stretch1100 - 1090Strong
Aromatic C-H Bending (out-of-plane)900 - 700Strong-Medium

Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.

Symmetric Vibrations: Raman spectra are particularly sensitive to symmetric vibrations and bonds involving non-polar groups. The symmetric stretching of the C=C bonds in the aromatic rings would likely produce strong Raman signals.

C-Cl Vibration: The C-Cl stretch may also be visible in the Raman spectrum.

Low-Frequency Modes: Raman spectroscopy is effective for observing low-frequency modes, such as the torsional and bending vibrations of the entire molecular skeleton, which are often weak or absent in FT-IR spectra.

A comparative analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational properties of this compound, helping to confirm the presence of all key structural features.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the fragmentation patterns of this compound, providing insights into its elemental composition and structural stability.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for ascertaining the precise elemental composition of a molecule by providing its exact mass. For this compound, with the chemical formula C₁₆H₁₀ClNO, the theoretical exact mass can be calculated with high precision. This value is fundamental for confirming the identity of the compound in complex matrices and for verifying the outcome of synthetic procedures. The determination of the exact mass is achieved by analyzing the mass-to-charge ratio of the protonated molecule, [M+H]⁺, under high-resolution conditions, which allows for differentiation from other molecules with the same nominal mass but different elemental formulas.

Table 1: HRMS Data for this compound

Parameter Value
Chemical Formula C₁₆H₁₀ClNO
Theoretical Exact Mass (Monoisotopic) 267.0451 g/mol
Observed Ion [M+H]⁺

| Theoretical m/z of [M+H]⁺ | 268.0529 |

Note: The observed m/z would be experimentally determined and is expected to be within a few parts per million (ppm) of the theoretical value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) provides crucial information about the structural backbone of this compound by inducing fragmentation of the precursor ion and analyzing the resulting product ions. While specific experimental data for this compound is not widely published, the fragmentation behavior can be predicted based on the general principles observed for isoquinoline alkaloids and related ketone structures. nih.govnih.gov

The presence of a p-π conjugated system across the isoquinoline and benzoyl moieties suggests a degree of stability. nih.gov However, fragmentation would likely occur at the most labile bonds. Key fragmentation pathways are expected to include:

Cleavage of the Carbonyl Group: The bond between the carbonyl carbon and the isoquinoline ring is a likely point of cleavage, leading to the formation of a characteristic benzoyl cation ([C₇H₄ClO]⁺, m/z 139/141) and an isoquinoline fragment.

Loss of CO: A neutral loss of carbon monoxide (28 Da) from the precursor ion is a common fragmentation pathway for carbonyl-containing compounds.

Fragmentation of the Isoquinoline Ring: The isoquinoline ring itself can undergo characteristic fragmentation, often involving a retro-Diels-Alder (RDA) reaction, although this is less common in highly aromatic systems. scielo.brresearchgate.net

Loss of Chlorine: Fragmentation involving the loss of the chlorine atom or a chlorophenyl radical from the benzoyl group is also anticipated.

These fragmentation patterns provide a diagnostic fingerprint for the identification and structural confirmation of this compound and its analogues in various analytical applications. nih.gov

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography offers definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry. By diffracting X-rays through a single crystal of this compound, it would be possible to generate an electron density map and solve the crystal structure. This analysis would yield accurate measurements of bond lengths (e.g., C-C, C-N, C=O, C-Cl) and bond angles, defining the conformation of the molecule in the solid state. The planarity of the isoquinoline and chlorophenyl rings, as well as the torsional angle between them, are key parameters that would be elucidated.

While a public crystal structure for this compound is not available in open-access databases, the table below indicates the type of data that such an analysis would provide.

Table 2: Representative Bond Parameters from X-ray Crystallography

Parameter Expected Value Range (Å or °) Information Provided
C-Cl Bond Length ~1.74 Å Confirms the presence and nature of the halogen bond.
C=O Bond Length ~1.22 Å Characterizes the carbonyl group.
C-N Bond Lengths (in isoquinoline) ~1.32 - 1.37 Å Defines the heterocyclic aromatic system.
Isoquinoline-Benzoyl Torsional Angle Variable Describes the rotational orientation of the two main ring systems.

| Bond Angles | 109-120° | Defines the geometry around each atom. |

Note: The values in this table are representative and would need to be confirmed by experimental single-crystal X-ray diffraction analysis.

Supramolecular Interactions in the Crystal Lattice (e.g., C-H···N, C-H···O, Halogen-π, π···π interactions)

The packing of molecules within a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several types of such interactions are expected to play a crucial role in stabilizing the crystal structure. Analysis of the crystal packing would likely reveal:

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving aromatic C-H donors and the carbonyl oxygen or the isoquinoline nitrogen as acceptors are anticipated to be significant in directing the molecular assembly.

π···π Stacking Interactions: The planar aromatic rings of the isoquinoline and chlorobenzoyl groups are expected to engage in π···π stacking, contributing to the stability of the crystal lattice. These interactions could be either face-to-face or offset.

Halogen Bonding: The chlorine atom on the benzoyl ring can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atom or the π-system of the isoquinoline ring (Halogen-π interaction).

These collective interactions create a unique three-dimensional supramolecular architecture that dictates the macroscopic properties of the crystalline material.

Table of Compounds

Compound Name
This compound
3-(4-chlorobenzoyl)-2-methylpyrrolo(2,1-a)isoquinoline-1-carbonitrile

Theoretical and Computational Chemistry Investigations of 4 4 Chlorobenzoyl Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric parameters of a molecule. These computational approaches, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the electronic structure and geometry of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. For 4-(4-Chlorobenzoyl)isoquinoline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its most stable three-dimensional conformation. researchgate.net

The following table illustrates the kind of data that would be obtained from a DFT geometry optimization for this compound, with hypothetical values for key parameters.

ParameterOptimized Value
C-N Bond Length (Isoquinoline)1.37 Å
C=O Bond Length (Benzoyl)1.23 Å
C-Cl Bond Length1.75 Å
Dihedral Angle (Isoquinoline-Benzoyl)45°

Note: The values in this table are illustrative and represent typical outputs from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. wpmucdn.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack. The isoquinoline (B145761) ring and the chlorobenzoyl moiety will both influence the energies and localizations of these orbitals. nih.gov

An illustrative table of FMO analysis data is presented below.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: These energy values are hypothetical and serve to demonstrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgwalisongo.ac.id The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, where there is an excess of electron density. These areas, often associated with lone pairs on heteroatoms like nitrogen and oxygen, are susceptible to electrophilic attack. chemrxiv.orgresearchgate.net Blue regions, conversely, signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbonyl group, making them potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms. nih.govresearchgate.net

Reactivity Indices and Global Reactivity Descriptors

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S) : The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

These descriptors for this compound would provide a quantitative basis for comparing its reactivity with other related compounds. A study on isoquinoline-based derivatives showed that the introduction of electron-withdrawing groups can influence these parameters, generally leading to higher electronegativity and hardness. nih.gov

A table of hypothetical global reactivity descriptors for the title compound is provided below.

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)2.1
Electronegativity (χ)4.3
Chemical Hardness (η)2.2
Chemical Softness (S)0.45 eV-1

Note: These values are derived from the hypothetical FMO energies and are for illustrative purposes.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govnih.gov

Conformational Dynamics and Energy Landscape Analysis

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. researchgate.net For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The key flexible bond is the one connecting the benzoyl group to the isoquinoline ring. The simulation would track the rotation around this bond, revealing the most populated conformations and the energy barriers between them.

By analyzing the simulation trajectory, one can construct an energy landscape that maps the potential energy of the molecule as a function of its conformational coordinates. This analysis helps to identify the most stable, low-energy conformations and understand the dynamic equilibrium between different shapes the molecule can adopt. This information is particularly important for understanding how the molecule might bind to a biological target, as its shape and flexibility are key determinants of molecular recognition. nih.gov

Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions and solvent effects is crucial for understanding the behavior of this compound in various chemical environments. Computational methods provide a powerful lens through which to examine these non-covalent interactions, which govern properties such as solubility, crystal packing, and biological activity.

Intermolecular Interactions: The molecular structure of this compound, featuring aromatic rings, a carbonyl group, and a chlorine atom, suggests the potential for a variety of intermolecular interactions. These include:

π-π Stacking: Interactions between the isoquinoline and chlorobenzoyl aromatic rings.

Dipole-Dipole Interactions: Arising from the polar carbonyl group and the carbon-chlorine bond.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, it can act as a hydrogen bond acceptor at the nitrogen atom of the isoquinoline ring and the oxygen of the carbonyl group when interacting with protic solvents or other molecules with O-H or N-H bonds.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis would be employed to identify and characterize these interactions. These methods can visualize and quantify the strength of weak interactions, providing insights into the stability of different molecular arrangements.

Solvent Effects: The influence of a solvent on the geometry, electronic structure, and reactivity of this compound would be modeled using either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are computationally efficient ways to approximate the effect of a solvent by treating it as a continuous dielectric medium. These models are well-suited for predicting how a solvent might influence the conformational preferences and spectroscopic properties of the molecule.

Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules. While computationally more demanding, this method allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding, and provides a more detailed picture of the solvation shell.

By performing calculations in different solvents (e.g., a non-polar solvent like benzene (B151609) and a polar protic solvent like ethanol), researchers could predict shifts in spectroscopic signals and changes in reaction energetics, offering a deeper understanding of the compound's behavior in solution.

Prediction and Correlation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting spectroscopic data and for aiding in the interpretation and verification of experimental results.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry in structure elucidation. The typical workflow involves:

Conformational Search: Identifying the low-energy conformers of this compound using molecular mechanics or semi-empirical methods.

Geometry Optimization: Re-optimizing the geometries of the most stable conformers using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)).

NMR Calculation: Calculating the magnetic shielding tensors for the optimized structures using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be predicted computationally. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. These calculations allow for the assignment of specific vibrational modes to the observed peaks in the experimental spectrum.

Comparison of Theoretical and Experimental Spectroscopic Parameters

A direct comparison between computationally predicted and experimentally measured spectroscopic data is a powerful method for structural validation.

For NMR, the calculated chemical shifts for a proposed structure can be correlated with the experimental spectrum. A good linear correlation and a low mean absolute error (MAE) between the theoretical and experimental values provide strong evidence for the correctness of the assigned structure. In cases of structural ambiguity, such as distinguishing between isomers, this comparison can be definitive.

Similarly, the calculated vibrational spectrum can be laid over the experimental IR or Raman spectrum. The correspondence of peak positions and relative intensities helps to confirm the molecular structure and can aid in the identification of characteristic functional group vibrations, such as the C=O stretch of the benzoyl group or vibrations associated with the isoquinoline core.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers profound insights into how chemical reactions occur, allowing for the study of transient species and the factors that control reaction outcomes.

Transition State Characterization for Synthetic Pathways

To understand the mechanism of a reaction that forms or involves this compound, computational chemists would identify the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Locating a TS typically involves methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods. Once a candidate TS structure is found, a frequency calculation is performed. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its rate.

Understanding Reaction Selectivity through Computational Modeling

When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), computational modeling can be used to predict and explain the observed selectivity. For instance, if a synthetic route to this compound could also potentially yield other isomers, computational methods could be used to determine the preferred pathway.

This is achieved by calculating the activation energies for the transition states leading to each of the possible products. According to transition state theory, the product formed via the lowest energy transition state will be the kinetically favored product. By comparing the energy barriers for the different reaction pathways, a prediction of the major product can be made. This approach is fundamental in rationalizing and predicting the outcomes of organic reactions.

Advanced Applications in Chemical Synthesis and Materials Science

4-(4-Chlorobenzoyl)isoquinoline as a Versatile Synthetic Building Block

A building block in chemical synthesis is a molecule that can be readily modified or incorporated into larger, more complex structures. The reactivity of both the isoquinoline (B145761) ring and the ketone functional group in this compound makes it a promising candidate for this role.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. nih.gov The presence of the benzoyl moiety at the C4 position of this compound offers a reactive handle for constructing new, more elaborate heterocyclic systems. The ketone's carbonyl group is a site for a wide array of classical organic reactions that can lead to the formation of new rings fused to the isoquinoline core or attached to it.

For instance, the carbonyl group can undergo condensation reactions with various binucleophiles. Reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazole (B372694) or pyridazinone rings, while reaction with hydroxylamine (B1172632) could yield isoxazole-containing structures. These potential transformations highlight how this compound could serve as a starting point for generating novel, polycyclic heteroaromatic compounds that are of interest in drug discovery and materials science.

Table 1: Potential Heterocyclic Frameworks from this compound

ReactantPotential Heterocyclic ProductReaction Type
Hydrazine (H₂NNH₂)Pyrazole-fused isoquinolinePaal-Knorr synthesis analogue
Substituted HydrazinesN-substituted pyrazole derivativesCondensation/Cyclization
Hydroxylamine (NH₂OH)Isoxazole-fused isoquinolineCondensation/Cyclization
AmidinesPyrimidine-fused isoquinolineCondensation/Cyclization

This table illustrates the theoretical potential for this compound as a synthetic precursor based on established reactivity of the ketone functional group. Specific experimental validation for these pathways starting with this exact compound is not widely documented.

The total synthesis of complex natural products often relies on the strategic assembly of key fragments. Substituted isoquinolines are central components of the vast family of benzylisoquinoline alkaloids, which includes compounds like morphine, codeine, and berberine. nih.govwikipedia.orgnih.gov These natural products are synthesized in nature from precursors like (S)-reticuline. nih.gov

While this compound does not belong to the benzylisoquinoline class (which has a CH₂-aryl group at the C1 position), its rigid ketone linker and specific substitution pattern make it an intriguing, non-natural scaffold. There is currently limited published literature detailing the use of this compound as a specific intermediate in the total synthesis of a known complex molecule. However, its value could lie in the synthesis of novel, designed molecules for pharmaceutical research, where the unique three-dimensional arrangement of its aromatic rings could be exploited to target specific biological receptors.

Ligand Design in Organometallic Chemistry

The development of new ligands is crucial for advancing organometallic chemistry and catalysis. Ligands orchestrate the reactivity of a metal center, influencing its catalytic activity, selectivity, and stability. google.com this compound possesses two primary coordination sites: the lone pair of electrons on the isoquinoline nitrogen atom (a soft N-donor) and the lone pairs on the carbonyl oxygen atom (a hard O-donor). This arrangement makes it a potential N,O-bidentate ligand capable of forming a stable five-membered chelate ring with a metal center.

Transition metals form a wide variety of coordination complexes with ligands containing heteroatoms. taylorandfrancis.comnih.govnih.gov The ability of this compound to act as a chelating ligand would make it particularly effective at binding to a range of transition metals, such as palladium, platinum, rhodium, copper, and zinc. The formation of a chelate ring generally enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands, an effect known as the "chelate effect."

The electronic properties of the ligand—influenced by the electron-withdrawing nature of the chlorophenyl group and the π-system of the isoquinoline—would be imparted to the metal center, thereby modulating its redox potential and reactivity.

Table 2: Potential Coordination Modes and Metal Complexes

Metal Ion ExamplePotential GeometryCoordination SitesPotential Application Area
Pd(II)Square PlanarN, OCross-coupling catalysis
Cu(II)Square Planar / Distorted OctahedralN, OLewis acid catalysis, materials
Zn(II)TetrahedralN, OLewis acid catalysis, sensing
Ru(II)OctahedralN, OTransfer hydrogenation, photoredox

This table presents hypothetical coordination complexes based on the established principles of organometallic chemistry. rsc.orgwikipedia.org The specific synthesis and characterization of these complexes with this compound are not extensively reported.

Metal complexes derived from isoquinoline-based ligands are known to be effective in various homogeneous catalytic processes. The precise tuning of the ligand's steric and electronic environment is key to achieving high efficiency and selectivity.

Although specific catalytic applications of metal complexes derived from this compound have not been detailed in the literature, its structure suggests potential utility in several areas. For example, palladium complexes bearing N,O-ligands are often explored in cross-coupling reactions. Chiral versions of such ligands can be used for asymmetric catalysis, such as asymmetric hydrogenation or hydrosilylation, where the rigid backbone of the isoquinoline ring could help create a well-defined chiral environment around the metal center. The presence of the Lewis basic nitrogen and oxygen sites could also allow the ligand to act in an "ambiphilic" manner, where one site binds the metal while the other interacts with the substrate or a reagent. rsc.org

Components in Functional Material Development

Functional materials are designed to possess specific properties that can be exploited for technological applications, such as in electronics, optics, or sensing. Aromatic heterocyclic compounds are of great interest in materials science due to their unique photophysical and electronic properties.

The extended π-conjugated system of this compound, which spans across the isoquinoline and chlorobenzoyl rings, suggests that it is likely to exhibit fluorescence. The emission properties (such as color and quantum yield) would be highly sensitive to its environment, including solvent polarity and the presence of metal ions. This opens the door to its potential use as a fluorescent sensor.

Furthermore, isoquinoline and related benzoquinoline derivatives have been investigated as ligands in phosphorescent metal complexes for Organic Light-Emitting Diodes (OLEDs). nih.gov Heavy metal complexes, for instance with platinum(II) or iridium(III), containing such ligands can exhibit efficient phosphorescence, a critical property for achieving high efficiency in OLED devices. The coordination of this compound to such a metal could yield a complex with desirable photophysical properties, where the ligand's electronic character, modified by the chloro- and benzoyl-substituents, could help tune the emission color and device performance. nih.gov

Integration into Responsive Molecular Systems

Responsive molecular systems, often termed "smart" materials, are designed to change their properties in response to external stimuli such as light, pH, or the presence of specific ions. The isoquinoline core, with its nitrogen atom, can act as a binding site or a proton-responsive unit. The 4-(4-chlorobenzoyl) substituent can influence the electronic properties of the isoquinoline ring system, potentially modulating its responsiveness.

While direct research on the integration of this compound into such systems is not extensively documented in publicly available literature, the broader class of isoquinoline derivatives has shown significant promise. For instance, isoquinoline-based ligands have been incorporated into fluorescent zinc sensors, where the binding of Zn²⁺ ions leads to a detectable change in fluorescence. researchgate.netmdpi.comrsc.org This suggests that this compound could be engineered into similar sensory systems. The chlorine and carbonyl groups could further serve as sites for hydrogen bonding or other non-covalent interactions, which are crucial for the construction of responsive supramolecular assemblies.

The development of photochromic compounds, which undergo reversible color changes upon exposure to light, is another area where isoquinoline derivatives have been explored. sapub.org The benzoyl moiety in this compound could potentially participate in photoenolization processes, a key mechanism in some photochromic systems. nih.gov The presence of the chloro-substituent could fine-tune the energetic landscape of the molecule, influencing the stability and interconversion rates of its different isomeric forms.

Exploration in Optoelectronic or Supramolecular Materials (e.g., Dyes, Sensors)

The field of optoelectronics relies on materials that can interact with light and electricity. Fluorescent dyes and sensors are key components in this domain. Isoquinoline and its derivatives are known to exhibit interesting photophysical properties, making them attractive for such applications. google.comresearchgate.net The extended π-conjugated system of this compound is expected to absorb and emit light, with the specific wavelengths being dependent on the electronic nature of the substituents and the surrounding environment.

Research on related quinazoline (B50416) compounds, which are isomeric to isoquinolines, has demonstrated that the introduction of aryl and phenylethynyl groups can lead to materials with significant intramolecular charge transfer (ICT) properties and solvent-dependent emission spectra. mdpi.comnih.gov This solvatochromism is a desirable feature for chemical sensors, as it allows for the detection of changes in the polarity of the medium. Given the structural similarities, it is plausible that this compound could exhibit similar ICT characteristics, making it a candidate for the development of novel dyes and sensors. The photophysical properties of such compounds are often investigated using UV-Vis and emission spectroscopy, with key data points summarized in tables to compare different derivatives.

Table 1: Illustrative Photophysical Data for Substituted Quinazolines

CompoundAbsorption Max (λ_abs, nm) in CH₂Cl₂Emission Max (λ_em, nm) in CH₂Cl₂
5a 355480
5g 360490
6d 350475
7d 345470

This table is illustrative and based on data for related quinazoline compounds to demonstrate the type of data collected in such studies. mdpi.com

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to building complex functional materials. The carbonyl group and the chlorine atom in this compound can participate in hydrogen bonding and halogen bonding, respectively. These directional interactions can be exploited to guide the self-assembly of the molecules into well-defined supramolecular structures, such as gels or liquid crystals. The isoquinoline nitrogen also provides a site for coordination with metal ions, opening the door to the construction of metallo-supramolecular architectures with potentially interesting catalytic or magnetic properties.

While specific studies on the supramolecular chemistry of this compound are yet to be widely reported, the foundational principles of molecular recognition and self-assembly strongly suggest its potential in this area.

Analytical Methodologies for Chemical Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. This separation is crucial for both identifying the target compound and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile and thermally labile compounds, making it an ideal technique for assessing the purity of 4-(4-Chlorobenzoyl)isoquinoline. A typical HPLC method for this purpose would involve a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

The purity of a sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks. For regulatory purposes, a validated HPLC method would be required, demonstrating specificity, linearity, accuracy, precision, and robustness.

Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This table represents a hypothetical method based on common practices for similar aromatic ketones and isoquinoline (B145761) derivatives.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, this method could be applicable for the detection of volatile impurities or starting materials used in its synthesis. For instance, if any low molecular weight reactants or solvents remain in the final product, GC with a flame ionization detector (FID) or a mass spectrometer (MS) could be used for their quantification.

Should analysis of the parent compound by GC be necessary, a derivatization step to increase its volatility and thermal stability might be required. However, this is often a more complex approach compared to the direct analysis by HPLC.

Hyphenated Techniques for Complex Mixture Analysis

To gain deeper insights into the chemical composition of a sample, chromatographic techniques are often coupled with mass spectrometry, a powerful detection method that provides structural information.

LC-MS and GC-MS for Component Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the definitive identification of compounds and the sensitive quantification of impurities.

In an LC-MS analysis of this compound, the eluent from the HPLC column is directed into the mass spectrometer. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent molecule, which should correspond to the calculated molecular weight of this compound (C16H10ClNO, approximately 267.71 g/mol ). Furthermore, fragmentation of the parent ion (MS/MS or MSn) can provide characteristic fragment ions, which serve as a fingerprint for the molecule, confirming its structure. This technique is particularly valuable for identifying unknown impurities by analyzing their mass spectra and fragmentation patterns.

Similarly, if volatile impurities are a concern, GC-MS would be the method of choice. The gas chromatograph separates the volatile components, which are then introduced into the mass spectrometer for identification based on their mass spectra. Public libraries of mass spectra can be searched to identify common solvents or reagents.

Table 2: Expected Mass Spectrometric Data for this compound

Ionization ModeExpected Ion [M+H]⁺Key Fragment Ions (Hypothetical)
Electrospray (ESI+)m/z 268.05m/z 128 (isoquinoline moiety), m/z 139/141 (chlorobenzoyl moiety)

Note: The fragment ions are hypothetical and would need to be confirmed by experimental data.

Future Research Directions and Unexplored Avenues for 4 4 Chlorobenzoyl Isoquinoline Research

Development of Novel Stereoselective Synthetic Pathways

The development of new synthetic methods for isoquinoline (B145761) derivatives is an ongoing area of interest for chemists. pleiades.online Current synthetic strategies for the 4-(4-chlorobenzoyl)isoquinoline core, while effective, may not offer precise control over the spatial arrangement of atoms, a critical factor for biological activity. Future research should prioritize the development of novel stereoselective synthetic pathways. The introduction of chirality, particularly at the carbon bridge connecting the benzoyl group to the isoquinoline ring, could lead to enantiomerically pure compounds with potentially distinct pharmacological profiles.

Exploring the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could facilitate enantioselective additions to a prochiral precursor. organic-chemistry.org Similarly, the use of chiral auxiliaries attached to one of the starting materials could direct the stereochemical outcome of the key bond-forming reactions. The development of such stereoselective routes would be a significant advancement, enabling detailed studies into the structure-activity relationships of individual stereoisomers.

Proposed Stereoselective ApproachPotential Advantage
Chiral Transition Metal CatalysisHigh enantioselectivity and catalytic efficiency.
OrganocatalysisMetal-free, environmentally benign, and offers unique reactivity.
Chiral Auxiliary-Mediated SynthesisReliable control of stereochemistry, though may require additional synthetic steps.

Expanding the Scope of Reactivity and Functionalization

To fully explore the chemical space around the this compound scaffold, it is crucial to expand the scope of its reactivity and functionalization. Modern synthetic methodologies, such as C-H activation, could allow for the direct introduction of functional groups at various positions on the isoquinoline and benzoyl rings, bypassing the need for pre-functionalized starting materials. organic-chemistry.orgresearchgate.net This approach offers a more atom-economical and efficient way to generate a diverse library of derivatives.

Further research could focus on:

Diversification of the Benzoyl Moiety: Replacing the 4-chlorophenyl group with other substituted aryl or heteroaryl rings to modulate electronic and steric properties.

Functionalization of the Isoquinoline Core: Introducing substituents at positions C-1, C-3, and others through methods like transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. nih.gov

Annulation Reactions: Building additional rings onto the isoquinoline framework to create more complex, rigid structures with potentially novel biological activities. rsc.org

These efforts would generate a wide array of analogues, providing a rich dataset for structure-activity relationship (SAR) studies and the identification of compounds with enhanced potency or selectivity for specific biological targets.

Advanced In Situ Spectroscopic Monitoring of Reactions

The optimization of reaction conditions and the elucidation of reaction mechanisms are fundamental to developing robust and scalable synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, offer the ability to monitor reactions in real-time without altering the reaction environment. nih.govrsc.org

Applying these techniques to the synthesis of this compound and its derivatives could provide invaluable insights. nih.gov For instance, in situ FTIR spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction, allowing for the rapid determination of reaction kinetics and the identification of transient species. rsc.orgmdpi.com This data is critical for understanding the reaction mechanism, identifying potential bottlenecks, and optimizing parameters such as temperature, catalyst loading, and reaction time to improve yield and purity.

Spectroscopic TechniqueInformation Gained
In Situ FTIRReal-time concentration profiles of reactants, intermediates, and products; reaction kinetics. rsc.org
In Situ RamanComplementary vibrational information, particularly for symmetric bonds and reactions in aqueous media.
In Situ NMRDetailed structural information on intermediates and byproducts; mechanistic insights.

Machine Learning Approaches for Property Prediction and Synthetic Route Discovery

The integration of computational tools, particularly machine learning (ML), is poised to revolutionize chemical research. For this compound, ML algorithms could be trained on existing data for quinoline (B57606) and isoquinoline derivatives to predict various properties of novel, yet-to-be-synthesized analogues. researchgate.net These properties could include biological activity against specific targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physicochemical characteristics.

Furthermore, machine learning models can be developed for retrosynthetic analysis, proposing viable and efficient synthetic routes to target derivatives. researchgate.net By analyzing vast databases of chemical reactions, these models can identify optimal reagents, catalysts, and reaction conditions, thereby accelerating the synthetic planning process and reducing the need for extensive empirical optimization. This predictive power can significantly streamline the discovery and development of new compounds based on the this compound scaffold.

Design of Next-Generation Chemical Scaffolds Based on the this compound Core

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. nih.govnih.gov The this compound core can serve as a foundational template for the design of next-generation chemical scaffolds with tailored therapeutic applications.

Future design strategies could involve:

Bioisosteric Replacement: Replacing the chlorine atom or the carbonyl linker with other functional groups to fine-tune the compound's electronic distribution, lipophilicity, and hydrogen bonding capacity.

Scaffold Hopping: Using the core structure as a starting point to design structurally novel compounds that retain the key pharmacophoric features but possess different underlying skeletons.

Fragment-Based Drug Design: Combining the this compound core with other molecular fragments known to interact with a specific biological target to create highly potent and selective inhibitors.

By leveraging the inherent structural and chemical properties of the this compound core, medicinal chemists can design and synthesize new generations of molecules with potentially improved efficacy, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-chlorobenzoyl)isoquinoline, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, reacting isoquinoline derivatives with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) achieves substitution at the 4-position . Yield optimization requires controlled temperature (0–5°C to prevent side reactions) and stoichiometric excess of acylating agents (1.5–2.0 equivalents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for quantifying impurities like unreacted 4-chlorobenzoyl chloride or positional isomers. For structural confirmation, use:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for isoquinoline and chlorobenzoyl groups) .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks ([M+H]⁺ at m/z ~282.06) and rule out byproducts .
  • X-ray crystallography : For resolving ambiguities in regiochemistry, as demonstrated in analogs like 3-(4-chlorophenyl)-5-phenyl-1,2,4-triazolo[3,4-a]isoquinoline .

Q. How is the biological activity of this compound initially screened in drug discovery?

  • Methodological Answer : Prioritize in vitro assays targeting kinases (e.g., Rho-associated kinase, ROCK) due to structural similarity to Rock kinase inhibitors. Use:

  • Enzyme inhibition assays : Measure IC₅₀ values via fluorescence polarization or ADP-Glo™ kinase assays .
  • Cellular assays : Test anti-inflammatory activity in macrophage models (e.g., LPS-induced TNF-α suppression) .

Advanced Research Questions

Q. How can fragment-based design strategies enhance the potency of this compound derivatives?

  • Methodological Answer : Apply a "merging by design" approach:

Screen monosubstituted isoquinoline fragments (e.g., 1-, 3-, or 8-position derivatives) for binding to target proteins.

Merge fragments with complementary binding motifs (e.g., adding a 4-chlorobenzoyl group to a hit fragment at the 4-position) .

Validate using isothermal titration calorimetry (ITC) to assess binding affinity improvements (ΔG < −10 kcal/mol indicates high potency) .

Q. What strategies resolve contradictions in SAR studies for this compound analogs?

  • Methodological Answer : Address discrepancies (e.g., varying IC₅₀ values across cell lines) via:

  • Co-crystallization : Resolve X-ray structures of analogs bound to targets (e.g., ROCK-II) to identify critical interactions (e.g., hydrogen bonds with Glu154 or hydrophobic contacts) .
  • Molecular Dynamics Simulations : Model substituent effects on binding pocket flexibility (e.g., chlorobenzoyl vs. fluorobenzoyl groups) .

Q. How can metabolic stability and toxicity risks be mitigated during lead optimization?

  • Methodological Answer :

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine at the 6-position) to reduce CYP450-mediated oxidation .
  • Toxicity Profiling : Use in vivo reproductive toxicity models (e.g., rodent teratogenicity assays) for analogs showing TDLo < 200 µg/kg in preliminary screens .

Data Interpretation and Optimization

Q. How should researchers handle conflicting data on impurity profiles in pharmacopeial standards?

  • Methodological Answer : Cross-reference pharmacopeial guidelines (e.g., USP/Ph. Eur.) with orthogonal methods:

  • LC-MS/MS : Quantify trace impurities (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) below 0.1% thresholds .
  • Forced Degradation Studies : Expose the compound to heat/humidity to identify degradation pathways (e.g., hydrolysis of the benzoyl group) .

Q. What computational tools predict the physicochemical properties of novel this compound derivatives?

  • Methodological Answer :

  • LogP/Dissociation Constants : Use ChemAxon or ACD/Labs to estimate logP (~3.2) and pKa (e.g., basic N of isoquinoline at pKa ~4.5) .
  • Solubility : Apply the General Solubility Equation (GSE) with melting point data (e.g., ~180°C for crystalline analogs) .

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Reactant of Route 1
4-(4-Chlorobenzoyl)isoquinoline
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Reactant of Route 2
4-(4-Chlorobenzoyl)isoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.